molecular formula C9H18NO4P B5179062 1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one

1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one

Cat. No.: B5179062
M. Wt: 235.22 g/mol
InChI Key: DLRVRVHTYYPBCV-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidin-2-one ring substituted with a diethoxyphosphorylmethyl group, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidin-2-one with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more robust catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The diethoxyphosphorylmethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include phosphonate esters, phosphine oxides, and substituted pyrrolidin-2-ones .

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphorylmethyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, influencing their signaling pathways .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)8-10-7-5-6-9(10)11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVRVHTYYPBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1CCCC1=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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